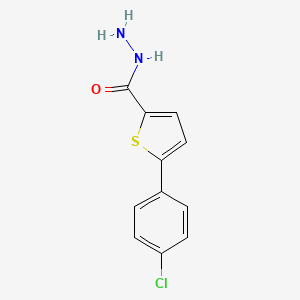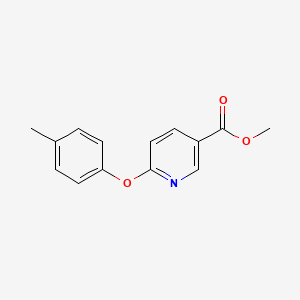
4-(4-Chlorophenyl)-6-phenylpyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Chlorophenyl)-6-phenylpyrimidin-2-amine, also known as 4CPP, is an organic compound that has been studied for its potential applications in scientific research. 4CPP is a derivative of piperazine, and is structurally similar to the neurotransmitter serotonin. 4CPP has been used in a variety of experiments, including studies of its synthesis, mechanism of action, biochemical and physiological effects, and potential applications.
科学的研究の応用
4-(4-Chlorophenyl)-6-phenylpyrimidin-2-amine has been studied for its potential applications in scientific research. It has been used in a variety of experiments, including studies of its mechanism of action, biochemical and physiological effects, and potential applications. This compound has been used to study the effects of serotonin on the brain, as well as its potential as an antidepressant. It has also been used to study the effects of serotonin on the cardiovascular system, as well as its potential as an antihypertensive agent. Additionally, this compound has been used to study the effects of serotonin on the immune system, as well as its potential as an immunomodulator.
作用機序
4-(4-Chlorophenyl)-6-phenylpyrimidin-2-amine is believed to act as an agonist of the serotonin 5-HT2A receptor. This receptor is involved in a variety of physiological processes, including mood regulation, appetite, sleep, memory, and learning. By activating this receptor, this compound is believed to have a variety of effects on the body, including the potential to act as an antidepressant, antihypertensive, and immunomodulator.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are largely unknown. However, studies have shown that this compound is capable of activating the serotonin 5-HT2A receptor, which is involved in a variety of physiological processes. Additionally, this compound has been shown to have antidepressant, antihypertensive, and immunomodulatory effects in animal models.
実験室実験の利点と制限
The primary advantage of using 4-(4-Chlorophenyl)-6-phenylpyrimidin-2-amine in scientific research is its ability to activate the serotonin 5-HT2A receptor. This receptor is involved in a variety of physiological processes, making it an ideal target for studying the effects of serotonin on the body. Additionally, this compound is relatively easy to synthesize in a laboratory setting, making it a convenient and cost-effective tool for scientific research.
The primary limitation of using this compound in research is its lack of specificity. While this compound is capable of activating the serotonin 5-HT2A receptor, it is also capable of activating other serotonin receptors, which may lead to unintended effects. Additionally, this compound is not approved for human use, limiting its potential applications.
将来の方向性
There are a variety of potential future directions for the use of 4-(4-Chlorophenyl)-6-phenylpyrimidin-2-amine in scientific research. One potential direction is to further study the effects of this compound on the serotonin 5-HT2A receptor. This could include exploring the effects of this compound on other physiological processes, such as mood regulation, appetite, sleep, memory, and learning. Additionally, further research could be conducted to explore the potential therapeutic applications of this compound, such as its potential as an antidepressant, antihypertensive, and immunomodulator. Finally, further research could be conducted to explore the potential safety and efficacy of this compound in humans.
合成法
4-(4-Chlorophenyl)-6-phenylpyrimidin-2-amine can be synthesized in a laboratory setting using a variety of methods. The most common method is a condensation reaction between 4-chlorophenylacetic acid and 6-phenylpyrimidine-2-amine. This reaction is carried out in an aqueous solution of potassium hydroxide and a catalyst such as dimethylformamide. Other methods of synthesis include the use of lithium aluminum hydride or sodium borohydride as reducing agents.
特性
IUPAC Name |
4-(4-chlorophenyl)-6-phenylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3/c17-13-8-6-12(7-9-13)15-10-14(19-16(18)20-15)11-4-2-1-3-5-11/h1-10H,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQWOZPDRSBRPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40485231 |
Source


|
| Record name | 2-Pyrimidinamine, 4-(4-chlorophenyl)-6-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40485231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59807-18-0 |
Source


|
| Record name | 2-Pyrimidinamine, 4-(4-chlorophenyl)-6-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40485231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![4-Fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B6308839.png)
![2-Methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B6308842.png)

![1-[2-(1H-Pyrrol-1-yl)phenyl]methanamine hydrochloride](/img/structure/B6308855.png)

